2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
This compound features a thiophene ring linked via an acetamide bridge to a 1-(p-tolyl)-1H-tetrazole moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the thiophene and p-tolyl groups contribute to lipophilicity and steric interactions. Such structural attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVBIKWBUCQXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure and potential biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Tetrazole vs. Triazole Derivatives: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide (): Replaces tetrazole with triazole, introducing a sulfur atom and allyl group. The triazole-thiophene core may alter electronic properties and binding kinetics compared to the tetrazole-thiophene system .
Substituent Variations
- Aryl Group Modifications: 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (): Substitutes p-tolyl with 3-chloro-4-methylphenyl and adds a thiadiazole group. The chloro and methyl groups increase lipophilicity, while the thiadiazole may enhance hydrogen-bonding capacity .
Functional Group Replacements
- Chlorinated Analogs :
Physicochemical Properties
- Solubility : The p-tolyl group in the target compound likely improves lipid solubility compared to polar analogs like . Thiadiazole-containing derivatives () may exhibit intermediate solubility due to hydrogen-bonding motifs .
Biological Activity
2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including its pharmacological implications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1049423-58-6 |
| Molecular Formula | C₁₉H₂₂N₆OS |
| Molecular Weight | 382.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the formation of the tetrazole ring through a reaction between p-tolylmethylamine and sodium azide. This is followed by acylation with acetic anhydride or acetyl chloride in the presence of a base. The synthetic route can be summarized as follows:
- Formation of Tetrazole:
- React p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.
- Acylation Reaction:
- Acylate the resulting tetrazole derivative with acetyl chloride.
Antimicrobial Activity
Research has shown that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In one study, derivatives similar to this compound demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Antioxidant Activity
The antioxidant potential of related compounds was assessed using the DPPH assay, revealing that they exhibited significant free radical scavenging abilities. This suggests that this compound could contribute to oxidative stress reduction in biological systems .
Antihypertensive Effects
Compounds with similar structural features have been evaluated for their antihypertensive effects. In vitro assays indicated that these derivatives could inhibit angiotensin-II receptors, which are crucial in regulating blood pressure. The biological evaluation showed promising results, indicating that this compound may help in managing hypertension .
Study 1: Antimicrobial Evaluation
A study conducted on a series of tetrazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .
Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of various tetrazole derivatives was measured using different assays (e.g., DPPH and ABTS). The findings revealed that these compounds could effectively scavenge free radicals, with some exhibiting IC₅₀ values comparable to established antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
